![molecular formula C22H29N3O2 B5524486 2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

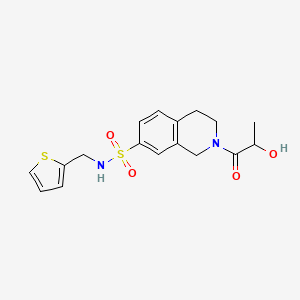

The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions. For instance, a study described the preparation of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, highlighting the intricate steps involved in creating such compounds (Clark et al., 1983). Another study presented a practical and divergent synthesis approach for 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, indicating the versatility and complexity in their synthesis (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane compounds is characterized by the presence of a spirocyclic core, which is crucial for their biological activity. Studies have detailed the structural characteristics of similar compounds, emphasizing the importance of specific substituents and structural motifs (Blanco‐Ania et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their unique structure. For instance, their interaction with various reagents and the formation of complex structures through reactions like Michael addition are noteworthy (Yang et al., 2009).

Applications De Recherche Scientifique

Antihypertensive Applications

- Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones : These compounds, including the structural motif of the specified compound, were synthesized for antihypertensive screening. A detailed pharmacological evaluation of one such compound revealed its antihypertensive activity primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemokine Receptor Antagonists

- CCR8 Antagonists : Compounds in this category, including 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, are claimed as CCR8 antagonists useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Privileged Heterocycles for Various Disorders

- Bioactivity and Synthesis : 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, could be used for treating obesity, pain, various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Antibacterial Activity

- Novel Antibacterial Drugs : Certain diazaspiro[5.5]undecane compounds have been synthesized and demonstrated potent in vitro antibacterial activity against respiratory pathogens, offering a promising avenue for treating respiratory tract infections (Odagiri et al., 2013).

EZH2 Inhibition for Cancer Therapy

- EZH2 Inhibitors : A series of quinoline derivatives, including 5-methoxyquinoline derivatives, was synthesized and biologically evaluated as Enhancer of Zeste Homologue 2 (EZH2) inhibitors. This represents a new class of compounds for potential cancer therapy (Xiang et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-27-15-14-25-17-22(8-7-21(25)26)9-12-24(13-10-22)16-18-4-2-6-20-19(18)5-3-11-23-20/h2-6,11H,7-10,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIIRXXNBPFJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)CC3=C4C=CC=NC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)